2,4-Bis(benzyloxy)benzaldehyde

Catalog No.
S670769
CAS No.
13246-46-3
M.F
C21H18O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(benzyloxy)benzaldehyde

CAS Number

13246-46-3

Product Name

2,4-Bis(benzyloxy)benzaldehyde

IUPAC Name

2,4-bis(phenylmethoxy)benzaldehyde

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

DMYYTMVFUMDOGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3

Synonyms

2,4-bis(phenylmethoxy)-Benzaldehyde

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3

2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde characterized by its molecular formula C21H18O3C_{21}H_{18}O_{3} and a molecular weight of 318.37 g/mol. This compound features two benzyloxy groups attached to a benzaldehyde backbone, specifically at the 2 and 4 positions of the benzene ring. The presence of these substituents significantly influences its chemical properties and reactivity, making it a valuable intermediate in organic synthesis and material science .

Synthesis and characterization:

2,4-Bis(benzyloxy)benzaldehyde is an organic compound with the molecular formula C21H18O3. It is a white crystalline solid []. The synthesis of this compound has been described in several research publications, often as an intermediate in the preparation of more complex molecules [, ].

Applications in organic synthesis:

,4-Bis(benzyloxy)benzaldehyde can be used as a starting material for the synthesis of various organic compounds, including:

  • Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides [].
  • Heterocycles: It can be used as a starting material for the synthesis of various heterocycles, such as pyridines and furans [, ].
  • Fine chemicals: It can be used as a building block for the synthesis of fine chemicals, such as pharmaceuticals and dyes [].

Other research applications:

,4-Bis(benzyloxy)benzaldehyde has also been investigated for its potential applications in other areas of scientific research, such as:

  • Liquid crystals: It has been shown to exhibit liquid crystalline behavior, making it a potential candidate for use in electronic displays [].
  • Organic light-emitting diodes (OLEDs): It has been used as a host material in the development of OLEDs [].

The chemical reactivity of 2,4-bis(benzyloxy)benzaldehyde is notable for several types of reactions:

  • Oxidation: The aldehyde group can be oxidized to form 2,4-bis(benzyloxy)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The aldehyde can be reduced to 2,4-bis(benzyloxy)benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used .

Research into the biological activity of 2,4-bis(benzyloxy)benzaldehyde indicates potential applications in medicinal chemistry. It has been studied for its interactions with enzymes and as a precursor for biologically active compounds. Its derivatives may exhibit antibacterial properties, although specific studies detailing these activities are still emerging .

The synthesis of 2,4-bis(benzyloxy)benzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is generally performed in the presence of a base such as potassium carbonate in solvents like acetone or acetonitrile. The process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .

General Synthetic Route:

  • Starting Material: 2,4-Dihydroxybenzaldehyde
  • Reagent: Benzyl bromide
  • Base: Potassium carbonate
  • Solvent: Acetone or acetonitrile
  • Conditions: Reflux under appropriate temperature until completion.

2,4-Bis(benzyloxy)benzaldehyde finds applications across various fields:

  • Organic Chemistry: Serves as an intermediate for synthesizing complex organic molecules.
  • Material Science: Used in producing specialty chemicals and polymers.
  • Biological Research: Acts as a building block for compounds with potential therapeutic effects.
  • Industrial

Several compounds share structural similarities with 2,4-bis(benzyloxy)benzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3,4-Bis(benzyloxy)benzaldehydeBenzyloxy groups at positions 3 and 4Different substitution pattern affects reactivity
4-Benzyloxy-3-methoxybenzaldehydeContains a methoxy group instead of one benzyloxy groupIntroduces different electronic properties
2,4-DihydroxybenzaldehydePrecursor for synthesisLacks benzyloxy groups; serves as a starting material
BenzaldehydeSimplest aromatic aldehydeBase structure from which derivatives are synthesized

Uniqueness

The uniqueness of 2,4-bis(benzyloxy)benzaldehyde lies in the specific positioning of its benzyloxy groups, which significantly influences its chemical reactivity and interactions compared to similar compounds. This structural arrangement enhances its utility in synthesizing various complex molecules and materials .

XLogP3

4.3

Dates

Modify: 2023-08-15

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